Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)
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Overview
Description
Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) involves multiple steps. The process typically begins with the preparation of the hexanoic acid derivative, followed by the introduction of the thieno[3,4-d]imidazol moiety. The final steps involve the esterification with 2,5-dioxo-3-sulfo-1-pyrrolidinyl and the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pH, and solvent choice. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 6-(biotinamido)hexanoate: Another biotinylation reagent with similar applications in biochemical research.
2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate: A related compound with comparable structural features and uses.
Uniqueness
Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise biochemical interactions.
Properties
Molecular Formula |
C20H30N4NaO9S2 |
---|---|
Molecular Weight |
557.6 g/mol |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/t12-,13-,14?,18-;/m0./s1 |
InChI Key |
RDSJVNGBJUJRRW-GTSONSFRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
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